molecular formula C30H29F3N4O2 B14882353 3-[[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione

3-[[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione

Cat. No.: B14882353
M. Wt: 534.6 g/mol
InChI Key: KFJOXKSOZLAXQQ-WBYKHBECSA-N
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Description

3-[[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[222]octan-2-yl]-quinolin-4-ylmethyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione involves multiple steps, including the formation of the azabicyclo[2.2.2]octane ring, the quinoline moiety, and the cyclobutene ring. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents. For example, the formation of the azabicyclo[2.2.2]octane ring may involve a cyclization reaction under acidic or basic conditions, while the quinoline moiety can be synthesized through a Friedländer synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable resources, could be explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-[[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, will vary depending on the specific reaction being carried out.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions could yield alcohols or amines.

Scientific Research Applications

3-[[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved will depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 3-[[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione analogs with different substituents on the quinoline or cyclobutene rings.
  • Other azabicyclo[2.2.2]octane derivatives with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C30H29F3N4O2

Molecular Weight

534.6 g/mol

IUPAC Name

3-[[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C30H29F3N4O2/c1-2-17-16-37-14-12-18(17)15-24(37)25(22-11-13-34-23-6-4-3-5-21(22)23)36-27-26(28(38)29(27)39)35-20-9-7-19(8-10-20)30(31,32)33/h3-11,13,17-18,24-25,35-36H,2,12,14-16H2,1H3/t17-,18-,24-,25-/m0/s1

InChI Key

KFJOXKSOZLAXQQ-WBYKHBECSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NC6=CC=C(C=C6)C(F)(F)F

Canonical SMILES

CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC5=C(C(=O)C5=O)NC6=CC=C(C=C6)C(F)(F)F

Origin of Product

United States

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